N2-METHYL-2/'-DEOXYGUANOSINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

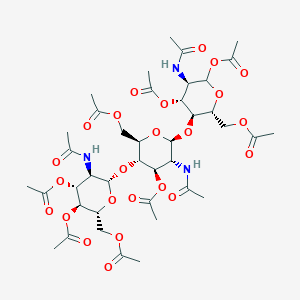

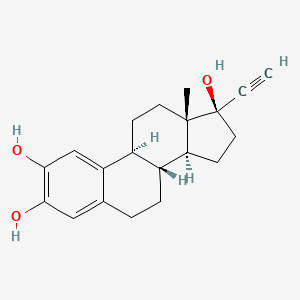

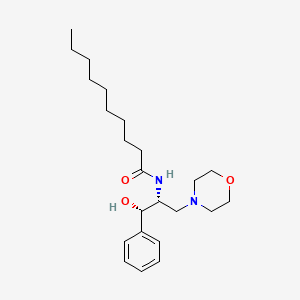

N2-Methyl-2’-deoxyguanosine (N2-Me-dG) is a methylated nucleoside base . It is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . It is a product from the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine .

Synthesis Analysis

N2-Methyl-2’-deoxyguanosine is synthesized through a process known as translesional synthesis. This process involves a DNA template containing N2-methyl-2’-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I . The synthesis of this compound has been studied extensively, particularly in relation to its role in DNA damage and repair mechanisms .Molecular Structure Analysis

The molecular formula of N2-Methyl-2’-deoxyguanosine is C11H15N5O4 . Its molecular weight is 281.27 . The SMILES string representation of its structure isO=C(N1)C2=C(N=C1NC)N(C=N2)C@@HO[C@@H]3CO . Chemical Reactions Analysis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, as cells contain endogenous reductants such as ascorbic acid and glutathione .Physical And Chemical Properties Analysis

N2-Methyl-2’-deoxyguanosine has a molecular weight of 281.27 . Its empirical formula is C11H15N5O4 . The InChI key for N2-Methyl-2’-deoxyguanosine is XEZUVZDXOQPEKT-RRKCRQDMSA-N .Aplicaciones Científicas De Investigación

Chemical Biology

“N2-Methyl-2’-deoxyguanosine” has been used in chemical biology as a mechanistic probe . Chemo- and site-specific modifications in oligonucleotides have wide applicability as mechanistic probes in this field .

Selective Functionalization

This compound has been employed in a classical reaction, reductive amination, to selectively functionalize the N2-amine of guanosine and 2’-deoxyguanosine monophosphate (GMP/dGMP) . This method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected .

DNA/RNA Labeling

The selective functionalization method mentioned above has been used to incorporate a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications .

Translesional Synthesis

Formaldehyde reacts with the exocyclic amino group of deoxyguanosine, resulting in the formation of N2-Methyl-2’-deoxyguanosine via reduction of the Schiff base . This reaction is likely to occur in living cells, because cells contain endogenous reductants such as ascorbic acid and glutathione .

Endogenous Reductants Study

The formation of N2-Methyl-2’-deoxyguanosine in living cells can be used to study the role and effectiveness of endogenous reductants .

Unique Chemical Collection

“N2-Methyl-2’-deoxyguanosine” is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . This highlights its importance in the field of chemical research .

Mecanismo De Acción

Target of Action

N2-Methyl-2’-deoxyguanosine (N2-Me-dG, m2 dG) is a methylated nucleoside base . It primarily targets guanine bases in DNA . These bases are susceptible to N-alkylation by various carcinogens, leading to miscoding and mutagenicity .

Mode of Action

The compound interacts with its targets through a process known as alkylation . This process involves the transfer of an alkyl group from the compound to the guanine bases in DNA . The alkyl group can range in size from methyl to anthracenylmethyl .

Biochemical Pathways

The alkylation of guanine bases by N2-Methyl-2’-deoxyguanosine affects the fidelity of DNA replication . This can lead to miscoding and mutagenicity, disrupting normal cellular processes . The compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .

Result of Action

The primary result of N2-Methyl-2’-deoxyguanosine’s action is DNA damage due to miscoding and mutagenicity . This can lead to various cellular effects, including disruptions in DNA replication and potential cell death .

Action Environment

The action, efficacy, and stability of N2-Methyl-2’-deoxyguanosine can be influenced by various environmental factors These may include the presence of other compounds, the pH of the environment, and the temperature.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of N2-Methyl-2'-deoxyguanosine involves the protection of the 3'- and 5'-hydroxyl groups of 2-deoxyguanosine followed by selective methylation at the N2 position. The protected intermediate is then deprotected to yield the final product.", "Starting Materials": [ "2-deoxyguanosine", "Methylating agent (e.g. methyl iodide, dimethyl sulfate)", "Protecting groups for 3'- and 5'-hydroxyl groups (e.g. TBDMS, TBDPS, TBS)" ], "Reaction": [ "Protection of 3'- and 5'-hydroxyl groups using TBDMS, TBDPS, or TBS", "Selective methylation of N2 position using methylating agent and appropriate base", "Deprotection of 3'- and 5'-hydroxyl groups using acidic conditions" ] } | |

Número CAS |

19916-77-9 |

Nombre del producto |

N2-METHYL-2/'-DEOXYGUANOSINE |

Fórmula molecular |

C11H15N5O4 |

Peso molecular |

281.27 |

Origen del producto |

United States |

Q & A

Q1: How does N2-Methyl-2'-deoxyguanosine interact with DNA replication and what are the downstream effects?

A1: N2-Me-dG is a DNA adduct formed by the reaction of formaldehyde with deoxyguanosine. [] This adduct integrates into the DNA sequence and poses a challenge during DNA replication. While the Klenow fragment of Escherichia coli DNA polymerase I can synthesize past this lesion, it causes a slight stall one base before the adduct. [] The primary concern with N2-Me-dG is its miscoding property. While DNA polymerase predominantly incorporates the correct base, cytosine (dCMP), opposite N2-Me-dG, it can also misincorporate thymine (dTMP) at a lower frequency (9.4%). [] This misincorporation can lead to G-->A transition mutations, potentially contributing to the development of diseases like cancer. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)